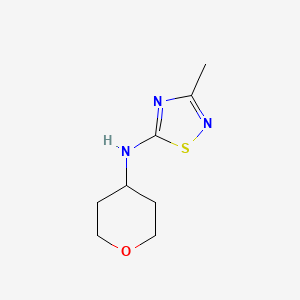
4-Chloro-6-(4-(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)piperazino)-2-(methylsulfanyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(4-(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)piperazino)-2-(methylsulfanyl)pyrimidine is a compound characterized by its complex structure comprising pyrimidine and piperazine moieties, chlorinated at multiple positions and possessing methylsulfanyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)piperazino)-2-(methylsulfanyl)pyrimidine generally involves multi-step reactions starting from readily available pyrimidine precursors. Key steps include:
Chlorination: Selective introduction of chlorine atoms at the 4 and 6 positions of the pyrimidine ring.
Nucleophilic Substitution: Using 6-chloro-2-(methylsulfanyl)-4-pyrimidinylamine to react with piperazine derivatives, forming the piperazino-pyrimidine linkage.
Final Assembly: Coupling the resulting intermediate with additional methylsulfanyl groups, finalizing the compound’s structure.
Industrial Production Methods
On an industrial scale, these synthetic steps are optimized for large-scale production, involving:
Automated Synthesis Reactors: To ensure precise temperature and pressure control.
High-Yield Conditions: Employing catalysts and reagents that maximize yields while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target chlorinated positions, replacing them with hydrogen or other substituents.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or oxone, often in aqueous or organic solvents.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of base catalysts.
Major Products Formed
Oxidized Derivatives: Sulfoxides or sulfones.
Reduced Derivatives: Dechlorinated compounds.
Substituted Compounds: Derivatives with new functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its interaction with biological molecules and potential as a bioactive compound.
Medicine: Explored for therapeutic applications, particularly in targeting diseases involving oxidative stress or as antimicrobial agents.
Industry: Employed in the development of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism by which 4-Chloro-6-(4-(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)piperazino)-2-(methylsulfanyl)pyrimidine exerts its effects involves:
Molecular Targets: Interaction with enzymes and receptors, possibly inhibiting or activating certain biochemical pathways.
Pathways Involved: Modulation of oxidative stress pathways, inhibition of microbial growth, or interference with specific signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-2-(methylsulfanyl)pyrimidine: Shares the chlorinated pyrimidine core.
Piperazino-pyrimidine Derivatives: Compounds with similar structural frameworks but different functional groups.
Unique Attributes
4-Chloro-6-(4-(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)piperazino)-2-(methylsulfanyl)pyrimidine stands out due to its specific substitution pattern and dual methylsulfanyl groups, which can impart unique reactivity and biological properties.
Eigenschaften
IUPAC Name |
4-chloro-6-[4-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-2-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N6S2/c1-23-13-17-9(15)7-11(19-13)21-3-5-22(6-4-21)12-8-10(16)18-14(20-12)24-2/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGZCYPWYZRTIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)N2CCN(CC2)C3=CC(=NC(=N3)SC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-dimethyl-3-(3-methylbutyl)-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2509124.png)
![4-[4-(Benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B2509125.png)
![2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B2509127.png)

![1-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(pyridine-2-carbonyl)-1,4-diazepane](/img/structure/B2509131.png)



![1-(Chloromethyl)-3-(3-ethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2509137.png)

![5-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2509141.png)
![N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B2509143.png)

